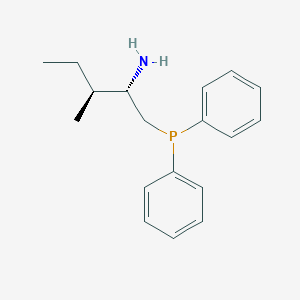
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine typically involves the reaction of a chiral amine with diphenylphosphine. The process often requires specific reaction conditions, such as controlled temperature and the presence of a base to facilitate the formation of the phosphine-amine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically require specific conditions such as inert atmosphere and controlled temperature.
Major Products
The major products formed from these reactions include phosphine oxides, secondary or tertiary amines, and substituted phosphine derivatives.
科学的研究の応用
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and materials.
作用機序
The mechanism by which (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.
類似化合物との比較
Similar Compounds
- (2S,3S)-Bis(diphenylphosphino)butane
- (2R,3R)-Bis(diphenylphosphino)butane
- (2S,3R)-Bis(diphenylphosphino)butane
Uniqueness
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
特性
分子式 |
C18H24NP |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-amine |
InChI |
InChI=1S/C18H24NP/c1-3-15(2)18(19)14-20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,3,14,19H2,1-2H3/t15-,18+/m0/s1 |
InChIキー |
KBPUDCSECNQALO-MAUKXSAKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
正規SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
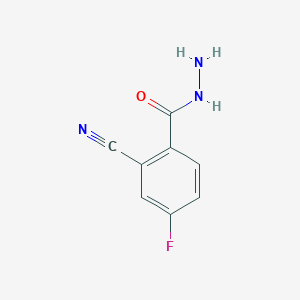

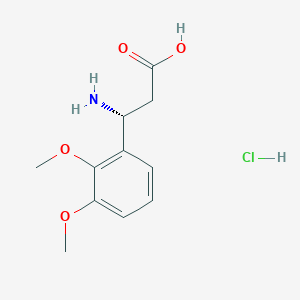

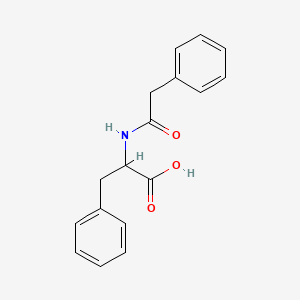
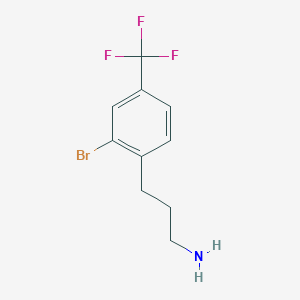
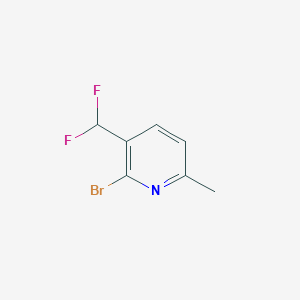
![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
